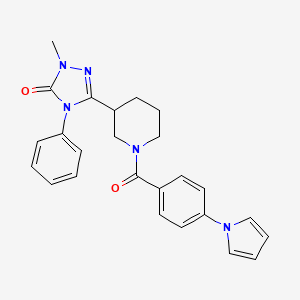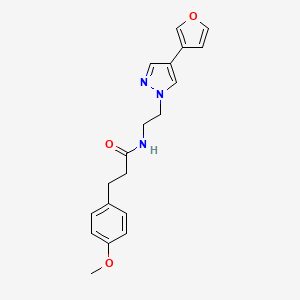
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis processes for compounds with similar functional groups often involve regiospecific reactions, where the precise control of the reaction conditions enables the formation of the desired product. For instance, Kumarasinghe et al. (2009) describe the regiospecific synthesis of related pyrazol compounds, emphasizing the importance of spectroscopic techniques and X-ray analysis for structure determination (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
The molecular structure of compounds bearing the furan, pyrazole, and methoxyphenyl groups is often elucidated using techniques such as FT-IR, NMR spectroscopy, and X-ray powder diffraction (XRPD). Rahmani et al. (2017) provide an example of such analysis, where they fully characterized a structurally similar compound and used DFT to perform a theoretical analysis (Rahmani et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving the compound of interest likely involve interactions between the furan, pyrazole, and methoxyphenyl groups. Shandala et al. (1984) discuss reactions involving ethyl β-methoxycrotonate with carbonyl compounds, leading to the formation of related pyrazole and pyranone compounds, highlighting the reactivity of these functional groups (Shandala, Ayoub, & Mohammad, 1984).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in various environments. The physical properties are often determined experimentally through methods like X-ray diffraction, as demonstrated by Rahmani et al. (2017) (Rahmani et al., 2017).
Applications De Recherche Scientifique
Antioxidant and Anticancer Activity
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide and its derivatives have been explored for their antioxidant and anticancer activities. A study highlighted the synthesis of novel derivatives incorporating various moieties such as semicarbazide, thiosemicarbazide, and thiadiazole, among others. These compounds demonstrated significant antioxidant activity, surpassing that of ascorbic acid in some cases. Moreover, their anticancer potential was evaluated against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, revealing notable cytotoxicity, particularly against the glioblastoma U-87 cell line (Tumosienė et al., 2020).
Antibacterial Activity
The antibacterial properties of derivatives related to this compound have been investigated. A study focused on the synthesis of novel (4-methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles, showcasing their effectiveness against various bacterial strains. This research emphasizes the potential of such compounds in developing new antibacterial agents (Aghekyan et al., 2020).
Antifertility Agents
Compounds with structures related to this compound have been explored for their potential as antifertility agents. Research into substituted diaryl derivatives of benzo[b]thiophenes and benzo[b]furans, for example, has shown estrogenic and/or estrogen antagonist activities, suggesting their applicability in reproductive health management (Crenshaw et al., 1971).
Propriétés
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-24-18-5-2-15(3-6-18)4-7-19(23)20-9-10-22-13-17(12-21-22)16-8-11-25-14-16/h2-3,5-6,8,11-14H,4,7,9-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLRSKHAIIOJJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

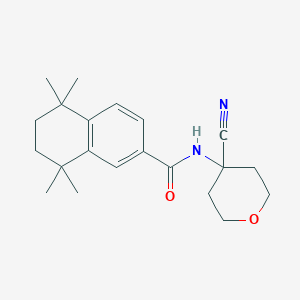
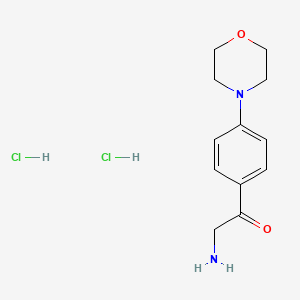
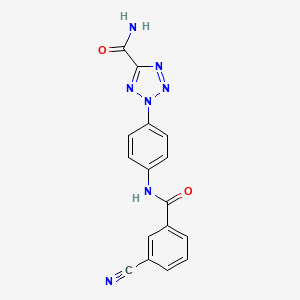
![7-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2492174.png)
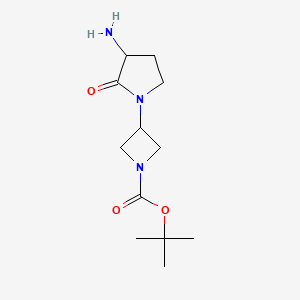
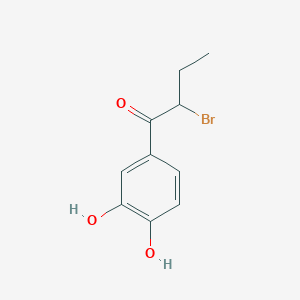

![N4-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide](/img/structure/B2492180.png)
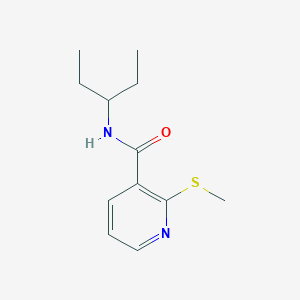
![(E)-2,3-dimethoxy-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2492182.png)
![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-6-fluoro-3,4-dihydro-2H-chromene-3-carboxamide;hydrochloride](/img/structure/B2492183.png)
![(E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2492184.png)

